3-[(Benzylsulfanyl)methyl]-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Benzyl [6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable target for drug discovery and development .
Preparation Methods
The synthesis of benzyl [6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with various electrophiles . The general synthetic route includes the following steps:
Formation of hydrazine derivative: This is achieved by reacting hydrazine hydrate with an appropriate aldehyde or ketone.
Cyclization: The hydrazine derivative is then cyclized with carbon disulfide in the presence of a base such as potassium hydroxide to form the triazolothiadiazole core.
Chemical Reactions Analysis
Benzyl [6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or 3-chlorophenyl positions using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl [6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl [6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt the function of essential enzymes . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways or inhibiting the activity of proteins involved in cell proliferation .
Comparison with Similar Compounds
Benzyl [6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can be compared with other similar compounds, such as:
6-benzyl-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a similar structure but lacks the methyl sulfide group, which may affect its pharmacological properties.
3-benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This is another similar compound with a different substitution pattern, which may result in different biological activities.
The uniqueness of benzyl [6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide lies in its specific substitution pattern and the presence of the methyl sulfide group, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C17H13ClN4S2 |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-(3-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4S2/c18-14-8-4-7-13(9-14)16-21-22-15(19-20-17(22)24-16)11-23-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI Key |
FWUQZPQECYVWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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